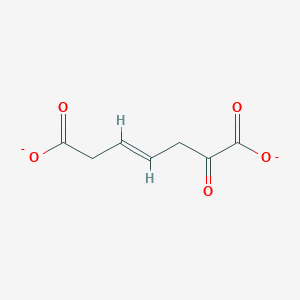
2-Oxohept-4-ene-1,7-dioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxohept-4-ene-1,7-dioate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of 2-oxohept-4-ene-1,7-dioic acid; major species at pH 7.3. It is a conjugate base of a 2-oxohept-4-ene-1,7-dioic acid. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioate.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2-Oxohept-4-ene-1,7-dioate, with the molecular formula C7H8O5 and a molecular weight of 170.12 g/mol, is a dicarboxylic acid dianion formed by the deprotonation of 2-oxohept-4-ene-1,7-dioic acid. It plays a crucial role as an intermediate in various biochemical pathways, particularly in the metabolism of aromatic compounds .
Biochemical Applications
Enzymatic Reactions:
One of the primary applications of this compound is in enzymatic studies. It serves as a substrate for specific hydratases such as 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG) found in Escherichia coli. This enzyme catalyzes the hydration of this compound to produce 4-hydroxy-2-oxoheptanedioate. Understanding this enzymatic process aids in elucidating metabolic pathways involved in aromatic compound degradation .
Case Study: HpcG Enzyme Characterization
Research has demonstrated that HpcG exhibits specificity for this compound. The enzyme was expressed and purified from E. coli, revealing insights into its structure and function. The study utilized X-ray crystallography to determine the enzyme's structure, contributing to our understanding of its catalytic mechanism and potential applications in bioremediation .
Synthetic Biology
Biosynthetic Pathways:
The compound is also significant in synthetic biology for developing engineered microorganisms capable of producing biodegradable plastics or other valuable chemicals through metabolic engineering. The pathways involving this compound can be manipulated to enhance the production of desired metabolites, thus promoting sustainable practices in chemical manufacturing .
Environmental Applications
Bioremediation:
Due to its role in the degradation of aromatic compounds, this compound is integral to bioremediation strategies aimed at detoxifying environments contaminated with aromatic pollutants. Microorganisms that utilize this compound can be harnessed to clean up hazardous waste sites effectively .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Enzymatic Reactions | Substrate for hydratase enzymes like HpcG | Essential for understanding aromatic degradation |
| Synthetic Biology | Used in engineered pathways for bioplastics production | Promotes sustainable chemical manufacturing |
| Environmental Science | Integral to bioremediation efforts targeting aromatic pollutants | Effective detoxification strategies |
Eigenschaften
Molekularformel |
C7H6O5-2 |
|---|---|
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
(E)-6-oxohept-3-enedioate |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/p-2/b2-1+ |
InChI-Schlüssel |
ICGKEQXHPZUYSF-OWOJBTEDSA-L |
Isomerische SMILES |
C(/C=C/CC(=O)[O-])C(=O)C(=O)[O-] |
Kanonische SMILES |
C(C=CCC(=O)[O-])C(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















